Cas no 2228254-52-0 (2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol)

2-Chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol is a chlorinated ethanolic derivative featuring a methoxy-substituted 1,3-dioxaindane core. This compound is of interest in synthetic organic chemistry due to its functional group diversity, including a reactive chloroethanol moiety and an electron-rich aromatic system. The presence of both electrophilic (chloro) and nucleophilic (hydroxyl) sites enables its use as a versatile intermediate in the synthesis of complex heterocycles or pharmacologically relevant scaffolds. The methoxy and dioxolane groups contribute to its stability and solubility in polar organic solvents, facilitating further derivatization. Its structural features make it suitable for applications in medicinal chemistry and materials science, particularly where controlled functionalization is required.
2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol structure
2228254-52-0 structure
Product Name:2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol
CAS No:2228254-52-0
MF:C10H11ClO4
MW:230.644942522049
CID:6008369
PubChem ID:165743206
Update Time:2025-05-26

2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol
    • EN300-1989653
    • 2228254-52-0
    • Inchi: 1S/C10H11ClO4/c1-13-8-3-10-9(14-5-15-10)2-6(8)7(12)4-11/h2-3,7,12H,4-5H2,1H3
    • InChI Key: WUAMAFFYGIMMRC-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=C2C(=CC=1OC)OCO2)O

Computed Properties

  • Exact Mass: 230.0345865g/mol
  • Monoisotopic Mass: 230.0345865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 47.9Ų

2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol Pricemore >>

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Additional information on 2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol

2-Chloro-1-(6-Methoxy-1,3-Dioxaindan-5-Yl)Ethan-1-Ol: A Comprehensive Overview

The compound 2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol (CAS No. 2228254-52-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a chlorinated ethanolic group attached to a 6-methoxy-substituted 1,3-dioxaindan ring system. The dioxaindan core is a bicyclic structure that imparts stability and versatility to the molecule, making it an interesting target for research and development in the field of organic synthesis.

Recent studies have highlighted the importance of chlorinated alcohols like this compound in medicinal chemistry. The presence of the chlorine atom introduces both electronic and steric effects, which can be exploited to modulate the reactivity and bioavailability of the molecule. Additionally, the methoxy group at position 6 of the dioxaindan ring contributes to the molecule's solubility and pharmacokinetic properties, making it a promising candidate for drug delivery systems.

The synthesis of 2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the dioxaindan precursor. Researchers have employed various methodologies, including ring-closing metathesis and nucleophilic substitution reactions, to construct this complex structure. The use of transition metal catalysts has been particularly effective in achieving high yields and selectivity during the synthesis process.

One of the most exciting developments in this area is the application of this compound in bioisosteric replacements within drug design. By replacing certain functional groups with bioisosteric equivalents, chemists can optimize the compound's pharmacodynamic properties while maintaining its therapeutic potential. For instance, studies have shown that substituting the chlorine atom with other halogens or pseudoatoms can significantly alter the molecule's binding affinity to target proteins.

In terms of biological activity, 2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol has demonstrated promising results in preliminary assays targeting various disease states. Its ability to inhibit key enzymes involved in metabolic pathways makes it a potential lead compound for the development of novel therapeutics. Furthermore, its structural flexibility allows for easy modification to address specific therapeutic needs, such as improving bioavailability or reducing toxicity.

From an environmental perspective, researchers have also investigated the degradation pathways of this compound under different conditions. Understanding its persistence and biodegradability is crucial for ensuring its safe use in industrial and pharmaceutical applications. Recent findings suggest that under aerobic conditions, the compound undergoes rapid mineralization, which aligns with current sustainability goals in the chemical industry.

In conclusion, 2-chloro-1-(6-methoxy-1,3-dioxaindan-5-yli)ethan-i ol (CAS No. 2228254-something) represents a fascinating example of how modern organic synthesis can yield molecules with diverse functional properties. Its unique structure, combined with recent advances in synthetic methodology and biological evaluation, positions it as a valuable tool in both academic research and industrial applications.

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